molecular formula C21H14N4O7S3 B2976962 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methyl-3-nitrobenzoate CAS No. 877643-37-3

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methyl-3-nitrobenzoate

Cat. No.: B2976962
CAS No.: 877643-37-3
M. Wt: 530.54
InChI Key: NUCHUXVZFBDPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methyl-3-nitrobenzoate features a complex heterocyclic framework. Its structure comprises:

  • A 4H-pyran-3-yl core substituted with a 4-oxo group.
  • A thioether-linked 1,3,4-thiadiazole ring bearing a thiophene-2-carboxamido substituent.
  • An esterified 4-methyl-3-nitrobenzoate group.

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O7S3/c1-11-4-5-12(7-14(11)25(29)30)19(28)32-16-9-31-13(8-15(16)26)10-34-21-24-23-20(35-21)22-18(27)17-3-2-6-33-17/h2-9H,10H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCHUXVZFBDPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methyl-3-nitrobenzoate is a complex organic compound with significant potential in biological research. This compound features a unique combination of functional groups that may confer various biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties.

The molecular formula of the compound is C20H15N4O7S3C_{20}H_{15}N_{4}O_{7}S_{3}, with a molecular weight of approximately 516.52 g/mol. Its structure includes a pyran ring, thiadiazole moiety, and a nitrobenzoate group, which are critical for its biological activity.

Biological Activities

Research indicates that compounds similar to this compound often exhibit significant biological activities. The following table summarizes some of the key findings related to the biological activity of this compound and its analogs:

Compound Biological Activity Reference
4-oxo-6-(pyrimidin-2-ylthio)methyl)-4H-pyranAPJ receptor antagonist
Thiadiazole derivativesAnticholinesterase activity
Benzamide derivatives with thiadiazoleAntitumor activity
Pyran-based compoundsAntimicrobial properties

The biological activity of this compound is likely attributed to its interaction with various molecular targets in biological systems. The thiadiazole and pyran structures may facilitate binding to specific receptors or enzymes, influencing their activity. For instance:

  • Antimicrobial Activity: Compounds with thiadiazole moieties have demonstrated antimicrobial properties against various pathogens.
  • Antitumor Activity: The presence of the pyran ring has been associated with cytotoxic effects on tumor cells.
  • Enzyme Inhibition: Some derivatives have shown potent inhibition of acetylcholinesterase, making them potential candidates for Alzheimer's treatment.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Anticholinesterase Activity: A series of benzamide derivatives bearing the thiadiazole nucleus were synthesized and evaluated for their ability to inhibit acetylcholinesterase. Some compounds exhibited IC50 values lower than that of donepezil, suggesting strong potential as anti-Alzheimer agents .
  • APJ Receptor Antagonism: The discovery of related compounds as functional antagonists for the APJ receptor highlights their role in cardiovascular health and energy metabolism .

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions including condensation and esterification processes. These synthetic methodologies are crucial for exploring the structure–activity relationships (SAR) that dictate the compound's efficacy in biological systems.

Comparison with Similar Compounds

Substituent Effects on the Benzoate Group

The benzoate ester moiety significantly influences physicochemical and reactivity profiles. Key comparisons include:

Compound Name Benzoate Substituent Molecular Formula Molecular Weight Key Properties
Target Compound 4-methyl-3-nitro C₂₀H₁₂N₄O₇S₃ 516.5 (estimated) Likely low solubility due to nitro group
4-oxo-6-...-4-nitrobenzoate () 4-nitro C₂₀H₁₂N₄O₇S₃ 516.5 Higher polarity due to nitro; no melting point data
4-oxo-6-...-3,4-dimethoxybenzoate () 3,4-dimethoxy C₂₂H₁₇N₃O₇S₃ 531.6 Improved solubility in organic solvents

Key Observations :

  • Nitro groups (electron-withdrawing) reduce solubility in polar solvents but may enhance reactivity in electrophilic substitution .

Heterocyclic Core Variations

The thiadiazole-pyran-thiophene backbone is distinct from other heterocycles in similar compounds:

Compound (Source) Core Structure Synthesis Method Melting Point (°C)
Target Compound Pyran-thiadiazole-thiophene Likely multi-step (e.g., coupling, esterification) Not reported
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-...thiazolo[3,2-a]pyrimidine () Thiazolopyrimidine One-pot multi-component reaction Not reported
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-...tetrahydropyridine () Tetrahydropyridine Stepwise synthesis with column chromatography 159–152

Key Observations :

  • Multi-component reactions (e.g., ) offer efficiency but may require precise control of reaction conditions.

Spectral and Analytical Data

While direct spectral data for the target compound are unavailable, comparisons with analogous thiophene-carboxamide derivatives () reveal trends:

Compound () IR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Melting Point (°C)
6-Methyl-2-(4-methoxyphenyl)-...triazepine-7-carboxamide 3320 (NH), 1680 (C=O) 1H: 2.35 (CH₃), 6.85 (Ar-H) 160–162
Target Compound (Inferred) Expected: ~1680 (C=O), 1520 (NO₂) Anticipated deshielding near nitro group Not reported

Key Observations :

  • The nitro group in the target compound would cause distinct deshielding in ¹H NMR (e.g., aromatic protons near NO₂ at δ ~8.0–8.5 ppm) .
  • IR spectroscopy would confirm the presence of C=O (ester), NO₂ (asymmetric stretch ~1520 cm⁻¹), and thioether (C-S-C) bonds .

Q & A

Basic: What synthetic strategies are commonly employed to prepare the thiadiazole and thiophene moieties in this compound?

Answer:
The thiadiazole and thiophene moieties are typically synthesized via cyclocondensation reactions. For example, thiophene-2-carboxamide derivatives can be synthesized by reacting thiophene-2-carboxylic acid hydrazides with CS₂ or isothiocyanates under reflux conditions in ethanol . The thiadiazole ring is often formed via oxidative cyclization of thiosemicarbazides using reagents like bromine in acetic acid. Key intermediates are purified via recrystallization (e.g., ethanol/water mixtures) and characterized using IR (to confirm C=O, C=N, and C-S-C bonds) and ¹H-NMR (to verify substituent positions) .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:
A combination of techniques is essential:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, nitro groups at ~1520-1350 cm⁻¹) .
  • ¹H/¹³C-NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) and carbon types (e.g., carbonyl carbons at δ 160-180 ppm) .
  • Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns (e.g., M⁺ or [M+H]⁺ peaks) .
  • Melting point analysis : Validates purity (e.g., deviations >2°C indicate impurities) .

Advanced: How can conflicting NMR data between batches be systematically resolved?

Answer:
Discrepancies in NMR signals may arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Repetition under controlled conditions : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and standardized concentrations.
  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns coupling networks, especially for thiadiazole and pyran protons .
  • HPLC-PDA analysis : Detects impurities >0.1% that may shift NMR peaks .
  • Comparative literature review : Cross-check with published spectra of analogous compounds (e.g., thiophene-2-carboxamide derivatives in ) .

Advanced: What experimental design principles optimize the yield of the thioether linkage formation?

Answer:
The thioether bond (C-S-C) between the thiadiazole and pyran moieties is sensitive to reaction conditions. Optimization steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactivity .
  • Temperature control : Reactions at 60-80°C minimize side reactions (e.g., oxidation to sulfones) .
  • Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve thiolate ion availability .
  • Stoichiometry : A 1.2:1 molar ratio of thiol (thiadiazole) to alkylating agent (pyran derivative) ensures complete conversion .
    Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Advanced: How can researchers assess the hydrolytic stability of the nitrobenzoate ester under physiological conditions?

Answer:
The ester group’s stability impacts bioavailability. A methodological approach includes:

  • pH-varied stability studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC at 254 nm .
  • Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics.
  • Mass spectrometry : Identify hydrolysis products (e.g., free 4-methyl-3-nitrobenzoic acid) .
  • Comparative assays : Test stability against analogues with electron-withdrawing groups (e.g., -NO₂ vs. -Cl) .

Advanced: What strategies are recommended to address low reproducibility in biological activity assays?

Answer:
If bioactivity data (e.g., antimicrobial IC₅₀) vary across studies:

  • Standardize assay conditions : Use consistent cell lines (e.g., ATCC-certified), solvent controls (DMSO ≤0.1%), and incubation times .
  • Dose-response validation : Run triplicate experiments with positive controls (e.g., ciprofloxacin for antibacterial assays) .
  • SAR analysis : Compare activity with structurally related compounds (e.g., thiadiazole derivatives in ) to identify critical substituents .
  • Molecular docking : Predict binding interactions with target proteins (e.g., bacterial DNA gyrase) to guide assay design .

Advanced: How can regioselectivity challenges during thiadiazole ring formation be mitigated?

Answer:
Regioselectivity issues arise in cyclization steps due to competing reaction pathways. Solutions include:

  • Protecting groups : Temporarily block reactive sites (e.g., -NH₂) with Boc or Fmoc groups .
  • Catalytic systems : Use Cu(I) or ZnCl₂ to direct cyclization toward the desired 1,3,4-thiadiazole isomer .
  • Computational modeling : Predict thermodynamic favorability of intermediates using DFT calculations .
  • TLC monitoring : Track reaction progress to terminate before side products dominate .

Basic: What are common impurities in the final compound, and how are they removed?

Answer:
Typical impurities include:

  • Unreacted intermediates : Removed via recrystallization (ethanol/water) or silica gel chromatography .
  • Oxidation byproducts (e.g., sulfones): Minimized by inert atmosphere (N₂/Ar) during synthesis .
  • Isomeric byproducts : Separated using preparative HPLC with a C18 column and acetonitrile/water gradient .
    Characterize purity via HPLC (>95% area) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Advanced: What in silico tools predict the compound’s solubility and logP for formulation studies?

Answer:
Computational methods include:

  • QSPR models : Predict solubility using molecular descriptors (e.g., topological polar surface area, H-bond donors) .
  • Software suites : Use ACD/Labs or MarvinSuite to calculate logP (estimated ~3.5 for this compound due to nitro and ester groups).
  • MD simulations : Assess aggregation propensity in aqueous solutions .
    Validate predictions experimentally via shake-flask method (logP) and nephelometry (solubility) .

Advanced: How should researchers design degradation studies to identify forced degradation products?

Answer:
Follow ICH guidelines:

  • Stress conditions : Expose the compound to heat (80°C), light (1.2 million lux-hours), acid (0.1M HCl), base (0.1M NaOH), and oxidizers (3% H₂O₂) .
  • Analytical tools : Use UPLC-QTOF-MS to identify degradation products (e.g., hydrolyzed ester, oxidized thioether) .
  • Kinetic profiling : Plot degradation pathways and rate constants to inform storage recommendations (e.g., desiccated, 4°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.